![molecular formula C22H18N2 B4290127 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4290127.png)
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
Overview
Description
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO, is a heterocyclic organic compound. It has a bicyclic structure and is composed of two nitrogen atoms and three carbon atoms. DABCO is widely used in organic chemistry as a catalyst, base, and ligand due to its unique properties.
Scientific Research Applications
Molecular Structure and Synthesis
2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been studied for its molecular structure using methods like X-ray diffraction, ab initio, and density-functional-theory (DFT) calculations. A one-pot procedure for synthesizing this compound efficiently is documented, providing insights into its structural isomers and tautomeric forms (Bruno et al., 2006).
Photochemical Properties
This compound demonstrates unique photochemical properties. Studies have explored its behavior under irradiation in different solvents, revealing the impact of solvent on its photorearrangement. The compound undergoes ring opening and subsequent intramolecular nucleophilic addition in specific conditions (Padwa & Glazer, 1971).
Applications in Photochromism
Significant research has been conducted on the photochromic properties of this compound. It's been found to undergo reversible photochromic reactions in various solvents and in the crystalline state under UV light. These findings suggest potential applications in materials science, particularly in the development of intelligent materials and photochromic systems (Mahmoodi et al., 2012).
Synthesis Variations and Derivatives
Research has also focused on synthesizing derivatives of 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. These derivatives have been analyzed for their structural and photochromic properties, further expanding the understanding of this compound's versatility and potential applications (Mahmoodi et al., 2011).
Photochromic Behavior and Potential Applications
The photochromic behavior of 2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and its derivatives is a key area of interest. Studies have shown good photochromic properties in both solution and solid states, hinting at possible applications in security inks, anti-counterfeiting marks, and photoprinting (Nadamani et al., 2019).
properties
IUPAC Name |
2,4,6-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)24(21)22(23-19)18-14-8-3-9-15-18/h1-15,20-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWZWMAZNKVQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3N2C(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.